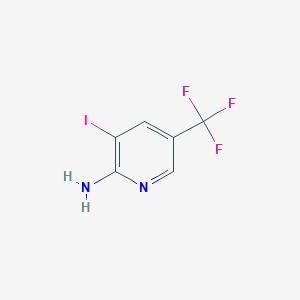

3-Iodo-5-(trifluoromethyl)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBRARFDTYAAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1I)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571850 | |

| Record name | 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211308-82-6 | |

| Record name | 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-5-(trifluoromethyl)pyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

3-Iodo-5-(trifluoromethyl)pyridin-2-amine is a key building block in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its unique trifluoromethyl and iodo-substituted pyridine structure offers a versatile platform for the synthesis of complex, biologically active molecules. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the iodo substituent provides a reactive handle for various cross-coupling reactions, enabling the construction of diverse molecular scaffolds.[1] This guide provides a comprehensive overview of the chemical properties, a detailed synthetic protocol, reactivity, and applications of this important intermediate for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is typically an off-white to light yellow solid.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 211308-82-6 | [2] |

| Molecular Formula | C₆H₄F₃IN₂ | [2] |

| Molecular Weight | 288.01 g/mol | [2] |

| Melting Point | 97-98 °C | [2] |

| Boiling Point | 269.4 ± 40.0 °C (Predicted) | [2] |

| Density | 2.049 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 116.7 °C | [3] |

| Appearance | Off-white to light yellow solid | [2] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the electrophilic iodination of the commercially available 2-amino-5-(trifluoromethyl)pyridine. The electron-donating amino group directs the incoming electrophile to the ortho and para positions. As the para position is occupied by the trifluoromethyl group, iodination occurs at the C-3 position. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent for this transformation.[4][5]

Synthetic Workflow Diagram

Caption: Synthetic workflow for the iodination of 2-amino-5-(trifluoromethyl)pyridine.

Detailed Experimental Protocol

Materials:

-

2-Amino-5-(trifluoromethyl)pyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-(trifluoromethyl)pyridine (1.0 eq.).

-

Dissolution: Add anhydrous acetonitrile to dissolve the starting material completely.

-

Addition of Iodinating Agent: To the stirred solution, add N-Iodosuccinimide (1.1 eq.) portion-wise at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Causality behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is chosen as the iodinating agent due to its mild nature and high selectivity for the electron-rich position ortho to the amino group.[4][5] It is easier to handle and generally gives cleaner reactions compared to using molecular iodine with an oxidizing agent.

-

Acetonitrile: Acetonitrile is a suitable polar aprotic solvent that dissolves both the starting material and the reagent, facilitating a homogeneous reaction.

-

Aqueous Work-up: The aqueous work-up with sodium thiosulfate is crucial to remove any residual iodine, which can interfere with subsequent reactions and purification. The sodium bicarbonate wash neutralizes any acidic byproducts.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The following data is referenced from commercial suppliers.[2]

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons and the amine protons are expected. The aromatic protons will show characteristic splitting patterns based on their coupling. |

| ¹³C NMR | Resonances for the six carbon atoms of the pyridine ring are expected, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-F stretching, and aromatic C-H and C=C/C=N stretching are expected.[6] |

| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of 288.01 would be observed, along with characteristic fragmentation patterns. |

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of both the iodo and amino groups, making it a valuable scaffold for building complex molecules.

Reactivity Pathways Diagram

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. suru-chem.com [suru-chem.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

A Technical Guide to 3-Iodo-5-(trifluoromethyl)pyridin-2-amine (CAS No. 211308-82-6): A Key Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine, a fluorinated pyridine derivative of significant interest in medicinal chemistry and agrochemical research. The trifluoromethyl group, a bioisostere for various functionalities, imparts unique electronic properties, enhances metabolic stability, and improves cell membrane permeability of parent molecules. The strategic placement of an iodo group at the 3-position and an amine at the 2-position creates a versatile scaffold primed for diverse chemical modifications. This guide details the physicochemical properties, a plausible synthetic route, and characteristic analytical data of the title compound. Furthermore, it offers a comprehensive exploration of its application in cornerstone cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations, complete with detailed, field-proven protocols and mechanistic insights.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug and agrochemical design. The trifluoromethyl group (-CF3) is particularly valued for its strong electron-withdrawing nature, high lipophilicity, and ability to enhance the metabolic stability of compounds by blocking sites of oxidative metabolism. When combined with a pyridine ring, a privileged scaffold in numerous biologically active compounds, the resulting trifluoromethylpyridine core is a highly sought-after structural motif.

This compound (CAS No. 211308-82-6) emerges as a particularly strategic building block. The 2-amino group provides a handle for amide bond formation or can act as a directing group, while the 3-iodo substituent is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This arrangement allows for the systematic and regioselective elaboration of the pyridine core, enabling the construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies.

Physicochemical and Safety Data

A thorough understanding of a compound's properties and hazards is paramount for its safe and effective use in a research setting.

| Property | Value | Source |

| CAS Number | 211308-82-6 | N/A |

| Molecular Formula | C₆H₄F₃IN₂ | N/A |

| Molecular Weight | 288.01 g/mol | N/A |

| Appearance | Solid | N/A |

| SMILES | Nc1ncc(cc1I)C(F)(F)F | N/A |

| InChI Key | VOBRARFDTYAAFC-UHFFFAOYSA-N | N/A |

Safety Profile:

-

Hazard Pictograms: GHS06

-

Signal Word: Danger

-

Hazard Statements: H301 (Toxic if swallowed)

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician)

-

Storage Class: 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects

Researchers should always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound and use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Work should be conducted in a well-ventilated fume hood.

Synthesis and Characterization

Representative Synthesis Protocol

The direct iodination of 2-amino-5-(trifluoromethyl)pyridine at the electron-rich C-3 position is the most logical approach. Various iodinating agents can be employed; N-iodosuccinimide (NIS) in an appropriate solvent is a common and effective choice.

Figure 1: Proposed synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-amino-5-(trifluoromethyl)pyridine (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.1-0.2 M), add N-iodosuccinimide (1.05-1.2 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). The causality for choosing NIS is its mild reactivity and ease of handling compared to molecular iodine, which often requires a base or activating agent. Acetonitrile is a good solvent choice due to its polarity and ability to dissolve both the starting material and the reagent.

-

Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted NIS. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound. This self-validating protocol ensures purity by removing both unreacted starting material and the succinimide byproduct.

Analytical Characterization (Predicted)

No publicly available NMR spectra for this compound were identified. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be predicted. This provides a valuable reference for researchers to confirm the identity and purity of their synthesized material.

¹H NMR (400 MHz, CDCl₃):

-

δ ~8.1 ppm (d, J ≈ 2.0 Hz, 1H): This signal corresponds to the proton at the C-6 position. It is expected to be a doublet due to coupling with the proton at C-4.

-

δ ~7.8 ppm (d, J ≈ 2.0 Hz, 1H): This signal corresponds to the proton at the C-4 position. It is also expected to be a doublet, coupling with the C-6 proton.

-

δ ~5.0 ppm (br s, 2H): This broad singlet is characteristic of the amine (-NH₂) protons.

¹³C NMR (101 MHz, CDCl₃):

-

δ ~158 ppm: Carbon C-2 (attached to the amino group).

-

δ ~145 ppm (q, J ≈ 4 Hz): Carbon C-4. The quartet splitting is due to coupling with the -CF₃ group.

-

δ ~140 ppm: Carbon C-6.

-

δ ~123 ppm (q, J ≈ 273 Hz): The trifluoromethyl carbon (-CF₃). This will be a prominent quartet with a large coupling constant.

-

δ ~120 ppm (q, J ≈ 34 Hz): Carbon C-5 (attached to the -CF₃ group).

-

δ ~85 ppm: Carbon C-3 (attached to the iodo group). The iodine atom's heavy nature shifts this carbon significantly upfield.

Mass Spectrometry (ESI+):

-

m/z: 289 [M+H]⁺

Applications in Cross-Coupling Reactions

The true utility of this compound lies in its capacity as a versatile substrate for palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a Pd(0) center, making it an ideal electrophile for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of biaryl and hetero-biaryl linkages, which are prevalent in pharmaceuticals.

Figure 2: Workflow for the Suzuki-Miyaura coupling.

Representative Protocol: Synthesis of 3-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine

This protocol is based on established procedures for similar heterocyclic iodides.[1]

-

Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%). The choice of a pre-catalyst and ligand (e.g., XPhosPdG2/XPhos) can be critical for challenging substrates to prevent dehalogenation.[2]

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.

Mechanistic Causality: The base (K₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium center. The water in the solvent mixture often accelerates the reaction.

Figure 3: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, enabling the synthesis of complex arylamines that are often difficult to access through classical methods.

Representative Protocol: Synthesis of N-phenyl-3-iodo-5-(trifluoromethyl)pyridin-2-amine

This protocol is adapted from general procedures for the amination of aryl halides.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 eq.), a palladium pre-catalyst (e.g., a G3 Buchwald precatalyst, 1-2 mol%), and a suitable ligand (e.g., XPhos, 1.5-3 mol%).

-

Reagent Addition: Add the amine coupling partner (e.g., aniline, 1.2 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 eq.). The use of a strong base is crucial for deprotonating the amine, allowing it to coordinate to the palladium center.

-

Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the mixture (typically 80-110 °C) with stirring. Monitor the reaction to completion by LC-MS.

-

Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by flash column chromatography.

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a high-value, versatile building block for the synthesis of complex organic molecules. Its trifluoromethyl and amino functionalities, combined with a strategically placed iodine atom, make it an ideal substrate for powerful C-C and C-N bond-forming reactions. The protocols and mechanistic insights provided in this guide are intended to empower researchers in drug discovery and agrochemical development to effectively utilize this compound in their synthetic campaigns, accelerating the discovery of new chemical entities with enhanced biological profiles. The self-validating nature of the described cross-coupling protocols, which rely on robust catalytic cycles, ensures reliable access to a diverse range of substituted pyridine derivatives.

References

-

Buchwald-Hartwig Amination: A detailed overview of the reaction mechanism and its applications. Available at: [Link]

-

Suzuki-Miyaura Cross Coupling: A comprehensive resource on the Suzuki reaction. Available at: [Link]

-

Trifluoromethylpyridines in Agrochemicals and Pharmaceuticals: An overview of the synthesis and application of trifluoromethylpyridine derivatives. Available at: [Link]

-

Microwave-assisted Suzuki–Miyaura cross-coupling: A study on efficient synthetic routes for related trifluoromethyl-containing heterocycles. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions: General principles and applications in organic synthesis. Available at: [Link]

Sources

- 1. 211308-79-1 | 3-Iodo-5-methylpyridin-2-amine | Amines | Ambeed.com [ambeed.com]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Fluorinated Heterocycles in Modern Drug Discovery

The deliberate incorporation of fluorine and fluorine-containing moieties into molecular scaffolds has become a cornerstone of contemporary medicinal chemistry.[1] The trifluoromethyl group, in particular, is highly sought after for its ability to enhance metabolic stability and increase lipophilicity, properties that are often critical for optimizing the pharmacokinetic profiles of drug candidates.[2] When this powerful functional group is integrated into a heterocyclic framework, such as a pyridine ring, the resulting compound becomes a versatile building block for the synthesis of novel therapeutics. 3-Iodo-5-(trifluoromethyl)pyridin-2-amine is a prime example of such a high-value intermediate, offering multiple points for chemical elaboration. This guide provides a comprehensive overview of its synthesis, grounded in established chemical principles and practical laboratory considerations.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of this compound can be approached from several perspectives. A logical retrosynthetic disconnection points to 2-amino-5-(trifluoromethyl)pyridine as a key precursor. This simplifies the synthetic challenge to a regioselective iodination of an electron-rich pyridine ring.

Figure 1: Retrosynthetic analysis of the target molecule.

The primary synthetic strategy, therefore, revolves around the direct iodination of 2-amino-5-(trifluoromethyl)pyridine. The amino group at the 2-position is a strong activating group, directing electrophilic substitution to the ortho (3-position) and para (5-position) carbons. With the 5-position already occupied by the trifluoromethyl group, the iodination is highly regioselective for the 3-position.

The Iodination Reaction: Mechanism and Reagent Selection

The electrophilic iodination of aromatic compounds can be achieved using various reagents.[3] For the synthesis of this compound, N-Iodosuccinimide (NIS) has emerged as the reagent of choice due to its mild reaction conditions, high yields, and ease of handling.[4][5]

Mechanism of Iodination with NIS:

The reaction proceeds via an electrophilic aromatic substitution mechanism. The N-I bond in NIS is polarized, rendering the iodine atom electrophilic. In the presence of an acid catalyst, which can be adventitious or deliberately added, the succinimide nitrogen is protonated, further enhancing the electrophilicity of the iodine. The electron-rich pyridine ring of 2-amino-5-(trifluoromethyl)pyridine then attacks the electrophilic iodine, forming a sigma complex. Subsequent deprotonation by a weak base, such as the solvent or the succinimide anion, restores the aromaticity of the pyridine ring and yields the desired product.

Figure 2: Simplified mechanism of electrophilic iodination.

A Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of this compound, optimized for both yield and purity.

Materials and Equipment

| Reagent/Material | Grade | Supplier |

| 2-Amino-5-(trifluoromethyl)pyridine | ≥98% | Commercially Available |

| N-Iodosuccinimide (NIS) | ≥98% | Commercially Available |

| Acetonitrile (CH3CN) | Anhydrous | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Saturated aq. Na2S2O3 | Laboratory Prepared | - |

| Brine | Laboratory Prepared | - |

| Anhydrous MgSO4 | Reagent Grade | Commercially Available |

| Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator, chromatography column | Standard Laboratory Equipment | - |

Step-by-Step Synthesis

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous acetonitrile to a concentration of approximately 0.2-0.5 M.

-

Reagent Addition: To the stirred solution, add N-Iodosuccinimide (1.1-1.2 eq) portion-wise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The reaction is typically complete within 2-4 hours.

-

Aqueous Workup:

-

Upon completion, concentrate the reaction mixture in vacuo to remove the acetonitrile.

-

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to quench any unreacted NIS.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization Data

| Analysis | Expected Result |

| Appearance | White to off-white solid |

| Melting Point | 97-98 °C[6] |

| ¹H NMR (CDCl₃) | δ ~8.2 (s, 1H), ~7.9 (s, 1H), ~5.0 (br s, 2H) |

| ¹³C NMR (CDCl₃) | Signals consistent with the product structure |

| Mass Spec (ESI+) | m/z [M+H]⁺ ≈ 289 |

Safety and Handling Considerations

-

N-Iodosuccinimide (NIS): NIS is an oxidizing agent and should be handled with care.[4] Avoid contact with skin and eyes.

-

Acetonitrile: Acetonitrile is a flammable and toxic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Trifluoromethylated Compounds: While no specific toxicity data is available for the target compound, it is prudent to handle all fluorinated organic molecules with appropriate personal protective equipment.

Broader Impact and Future Directions

The synthetic route detailed herein provides reliable access to this compound, a key intermediate for the construction of more complex molecular architectures. The presence of the iodo and amino functionalities allows for a wide range of subsequent chemical transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as amide bond formations. This versatility ensures the continued importance of this compound in the discovery and development of new pharmaceuticals and agrochemicals.[7][8]

References

-

Wikipedia. (2025, July 23). N-Iodosuccinimide. Retrieved from [Link]

-

ResearchGate. (n.d.). A possible mechanism of iodination for aromatic compounds. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

RSC Publishing. (2018). C–H radiocyanation of bioactive molecules via sequential iodination/copper-mediated cross-coupling. Chemical Science, 9(21), 4863-4868. Retrieved from [Link]

-

Wiley Online Library. (2021). Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5‐carboxylate derivatives as potential anti-epileptic agents. Journal of Heterocyclic Chemistry, 58(10), 2004-2017. Retrieved from [Link]

- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.

-

PubMed Central. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 176-189. Retrieved from [Link]

-

ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13486-13493. Retrieved from [Link]

- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.

- Google Patents. (n.d.). CN110590652B - Synthesis method of 2-amino-5-iodopyridine.

-

ResearchGate. (2025, August 6). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

-

MDPI. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6246. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of 2-Iodo-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed Central. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53601. Retrieved from [Link]

Sources

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 5. calibrechem.com [calibrechem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Iodo-5-(trifluoromethyl)pyridin-2-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-5-(trifluoromethyl)pyridin-2-amine is a strategically important heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring an amine for nucleophilic reactions or directing group capabilities, an iodo-substituent as a versatile handle for cross-coupling reactions, and an electron-withdrawing trifluoromethyl group to modulate physicochemical properties, makes it a highly valuable intermediate in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, offering field-proven insights for its effective utilization in drug discovery programs.

Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic incorporation of a trifluoromethyl (CF3) group is a widely employed tactic in modern drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The CF3 group's strong electron-withdrawing nature can also significantly influence the pKa of nearby functionalities, altering the molecule's overall pharmacokinetic and pharmacodynamic profile. This compound has emerged as a critical intermediate, providing a robust platform for the synthesis of a diverse range of substituted pyridines for applications in pharmaceuticals and agrochemicals.[2][3]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a pyridine ring substituted with an amino group at the 2-position, an iodine atom at the 3-position, and a trifluoromethyl group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 211308-82-6 | [4] |

| Molecular Formula | C₆H₄F₃IN₂ | [4] |

| Molecular Weight | 288.01 g/mol | [4] |

| Appearance | Off-white to light yellow solid | Commercially available |

| Melting Point | 97-98 °C | Commercially available |

| Boiling Point | 269.4 ± 40.0 °C (Predicted) | Commercially available |

| SMILES | NC1=NC=C(C=C1I)C(F)(F)F | [4] |

While a definitive crystal structure for this compound is not publicly available, its molecular geometry can be inferred from related structures and spectroscopic data. The pyridine ring is planar, with the substituents lying in or close to the plane of the ring.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts of the ring protons are influenced by the electronic effects of the substituents. The strong electron-withdrawing trifluoromethyl group will deshield the adjacent proton, while the amino group will have a shielding effect.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display six signals corresponding to the carbon atoms of the pyridine ring and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of iodine and the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and C-F stretching of the trifluoromethyl group.

Synthesis and Purification

The synthesis of this compound typically starts from the readily available 2-amino-5-(trifluoromethyl)pyridine. The key transformation is the regioselective iodination at the 3-position of the pyridine ring.

Experimental Protocol: Iodination of 2-amino-5-(trifluoromethyl)pyridine

This protocol is adapted from a similar procedure for the iodination of a related fluorinated aminopyridine.[5]

Diagram 1: Synthetic Pathway to this compound

Caption: Synthesis of this compound.

Materials:

-

2-Amino-5-(trifluoromethyl)pyridine

-

Iodine (I₂)

-

Silver sulfate (Ag₂SO₄)

-

Ethanol

-

Ethyl acetate

-

Sodium carbonate solution

-

25% Aqueous sodium thiosulfate solution

-

Saturated aqueous sodium chloride solution

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

n-Heptane and Ethyl acetate (for elution)

Procedure:

-

In a two-necked flask equipped with a magnetic stirrer, combine 2-amino-5-(trifluoromethyl)pyridine and silver sulfate in ethanol.

-

Add powdered iodine portion-wise to the stirred mixture at ambient temperature.

-

Continue stirring for 24 hours.

-

Filter the reaction mixture to remove insoluble materials and wash the solid with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in a mixture of ethyl acetate and sodium carbonate solution.

-

Separate the organic phase and wash it successively with a 25% aqueous solution of sodium thiosulfate and then with a saturated aqueous solution of sodium chloride.

-

Dry the organic phase over sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting solid by silica gel column chromatography, eluting with a mixture of n-heptane and ethyl acetate to yield the desired product.[5]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The iodine atom at the 3-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, while the amino group at the 2-position can act as a nucleophile or a directing group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Diagram 2: Reactivity of this compound

Caption: Key cross-coupling reactions of the title compound.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids or esters. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceutical compounds.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the pyridine ring.

-

Sonogashira Coupling: This reaction allows for the introduction of an alkyne moiety at the 3-position by coupling with a terminal alkyne.

-

Heck Coupling: This reaction enables the formation of a carbon-carbon bond with an alkene, leading to the synthesis of substituted styrenyl-like derivatives.

Reactions Involving the Amino Group

The amino group at the 2-position can undergo various transformations, including:

-

N-Alkylation and N-Arylation: The amino group can be alkylated or arylated to introduce further diversity.

-

Amide Formation: Reaction with acyl chlorides or carboxylic acids yields the corresponding amides.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group often imparts desirable properties such as increased metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates.[2]

While specific examples of marketed drugs directly synthesized from this intermediate are not readily found in the public domain, its presence in the patent literature for pharmaceutical compositions suggests its use in the discovery and development of new chemical entities. It is a key intermediate for compounds being investigated for a variety of therapeutic areas.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a versatile and highly valuable building block for medicinal chemists and drug development professionals. Its trifunctional nature allows for the strategic and efficient construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the quest for novel and effective therapeutics.

References

- MSDS of this compound. Capot Chemical Co., Ltd. 2016.

-

Understanding Fluorinated Pyridines: Synthesis and Applications of Trifluoromethylated Aminopyridines. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

- SAFETY D

- SAFETY D

- SAFETY D

- Chavva, K., et al. (2013). Synthesis and biological evaluation of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 23(21), 5893-5.

- Fujiwara, T., & O'Hagan, D. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 39(3), 145-155.

- US Patent 4,349,681A. 2-Amino-3-chloro-5-trifluoromethylpyridine. 1982.

- EP2243767A1.

- Fujiwara, T., & O'Hagan, D. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 39(3), 145-155.

- Synthesis of α‐(Trifluoromethyl)

- US Patent 8,445,507 B2. Hydantoin compounds and methods of use. 2013.

- 5-Iodo-2-(trifluoromethyl)

- US Patent 8,829,195 B2. Substituted nicotinamide derivatives and their use as allosteric bcr-abl inhibitors. 2014.

-

3-Amino-5-(trifluoromethyl)pyridin-2-ol. Lead Sciences. Available at: [Link]

- A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs. Molecules. 2018.

-

2-amino-3-iodo-4-(trifluoromethyl)pyridine. PubChem. Available at: [Link]

- US Patent No. 8829195.

Sources

- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 211308-82-6|this compound|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 3-Amino-5-(trifluoromethyl)pyridin-2-ol - Lead Sciences [lead-sciences.com]

An In-depth Technical Guide to the Solubility of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine, a pivotal building block in contemporary medicinal and agricultural chemistry. In the absence of extensive publicly available quantitative solubility data, this document emphasizes the theoretical underpinnings of its solubility based on its molecular structure and physicochemical properties. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine its solubility in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing both predictive insights and practical methodologies to facilitate the integration of this compound into research and development workflows.

Introduction: The Significance of this compound

This compound is a substituted aminopyridine that has garnered significant interest as a key intermediate in the synthesis of novel bioactive molecules.[1] Its unique trifluoromethyl and iodo substitutions on the pyridine ring offer a versatile scaffold for developing new pharmaceuticals and agrochemicals.[1] Understanding the solubility of this compound is a critical first step in its application, as solubility directly impacts reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability.[2] This guide will delve into the factors governing its solubility and provide robust methods for its empirical determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C6H4F3IN2 | [3] |

| Molecular Weight | 288.01 g/mol | [4] |

| Melting Point | 97-98 °C | [3][4] |

| Boiling Point | 269.4 °C at 760 mmHg (Predicted) | [3][4] |

| pKa | 2.15 ± 0.49 (Predicted) | [4] |

| Appearance | Off-white to light yellow solid | [4] |

Theoretical Analysis of Solubility

The solubility of this compound is a complex interplay of its structural features. A qualitative prediction of its behavior in various organic solvents can be made by dissecting the contributions of its constituent functional groups.

-

The Aminopyridine Core: The pyridine ring, being a polar heterocycle, and the amino group, capable of hydrogen bonding, suggest a degree of solubility in polar solvents.[5] The basic nitrogen of the pyridine ring can interact with protic solvents.[6]

-

The Trifluoromethyl Group (-CF3): This group is strongly electron-withdrawing and significantly increases the lipophilicity of the molecule.[7] This property suggests enhanced solubility in non-polar and moderately polar organic solvents.[7][8] The presence of the -CF3 group can also enhance metabolic stability, a desirable trait in drug candidates.[7]

-

The Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals interactions. While it is an electron-withdrawing group, its primary influence on solubility will be through its contribution to the overall molecular size and lipophilicity.

Expected Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar aminopyridine core.

-

Moderate to Good Solubility: Likely in alcohols such as methanol, ethanol, and isopropanol, due to the potential for hydrogen bonding with the amino group and the pyridine nitrogen. Also expected in chlorinated solvents like dichloromethane and chloroform due to dipole-dipole interactions.

-

Lower Solubility: Expected in non-polar aliphatic hydrocarbon solvents like hexane and heptane, where the polar aminopyridine moiety would be poorly solvated.

The interplay of these functional groups is visualized in the diagram below:

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-iodo-5-(trifluoromethyl)-2-pyridinylamine | 211308-82-6 [amp.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.cn [capotchem.cn]

- 6. 3-Iodo-5-((trifluoromethyl)thio)pyridin-2-amine | 2385193-80-4 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the NMR Spectral Analysis of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine, a key building block in medicinal chemistry and materials science. In the absence of a publicly available, fully assigned spectrum, this document leverages established principles of NMR spectroscopy and extensive data from analogous substituted pyridines to present a robust, predictive interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra. This guide is designed to serve as a valuable resource for researchers in identifying, characterizing, and utilizing this compound, ensuring scientific integrity through a detailed explanation of the underlying principles governing its spectral features.

Introduction: The Structural Significance of this compound

The pyridine scaffold is a cornerstone of numerous pharmaceuticals and functional materials. The specific substitution pattern of this compound imparts a unique combination of electronic and steric properties, making it a highly valuable synthon. The electron-withdrawing nature of both the iodine and trifluoromethyl substituents significantly influences the reactivity and physicochemical properties of the pyridine ring, while the 2-amino group provides a versatile handle for further chemical modifications.

Accurate structural elucidation is paramount for any application, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will deconstruct the anticipated NMR spectral data of this compound, providing a detailed rationale for the predicted chemical shifts and coupling patterns.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on the additive effects of the substituents, derived from empirical data of closely related compounds, including 2-amino-3-iodopyridine and 2-amino-5-(trifluoromethyl)pyridine.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 8.2 - 8.4 | Doublet of quartets (dq) | ⁴JHH ≈ 2.0 Hz, ⁴JHF ≈ 1.5 Hz |

| H-6 | ~ 8.0 - 8.2 | Doublet | ⁴JHH ≈ 2.0 Hz |

| NH₂ | ~ 5.0 - 6.0 | Broad singlet | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to JCF) | Coupling Constant (J, Hz) |

| C-2 | ~ 158 - 160 | Singlet | - |

| C-3 | ~ 85 - 90 | Singlet | - |

| C-4 | ~ 145 - 148 | Quartet (q) | ³JCF ≈ 4-5 Hz |

| C-5 | ~ 125 - 128 | Quartet (q) | ¹JCF ≈ 270-275 Hz |

| C-6 | ~ 148 - 150 | Quartet (q) | ³JCF ≈ 4-5 Hz |

| -CF₃ | ~ 122 - 124 | Quartet (q) | ¹JCF ≈ 270-275 Hz |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CF₃ | ~ -60 to -65 | Singlet | - |

In-Depth Spectral Interpretation

¹H NMR Spectrum: A Story of Deshielding and Long-Range Coupling

The proton NMR spectrum of this compound is anticipated to be relatively simple, displaying two signals in the aromatic region and a broad signal for the amine protons.

-

The Downfield Shift of Aromatic Protons: Both H-4 and H-6 are expected to resonate at significantly downfield chemical shifts (δ > 8.0 ppm). This is a direct consequence of the strong electron-withdrawing effects of the iodine and trifluoromethyl groups, which decrease the electron density on the pyridine ring, thus deshielding the attached protons.[1] The nitrogen atom in the pyridine ring also contributes to the overall deshielding of the α- and γ-protons.

-

H-4 Signal: The proton at the 4-position is predicted to appear as a doublet of quartets. The doublet splitting arises from a four-bond coupling (⁴JHH) to H-6, typically around 2.0 Hz in pyridine systems. The quartet splitting is due to a four-bond coupling (⁴JHF) to the three fluorine atoms of the trifluoromethyl group. Such long-range H-F couplings are common and provide a clear signature of the CF₃ group's proximity.[2]

-

H-6 Signal: The proton at the 6-position is expected to be a doublet due to the ⁴JHH coupling with H-4. Any long-range coupling to the trifluoromethyl group (⁵JHF) is expected to be very small or unresolved.

-

Amine Protons (NH₂): The protons of the amino group will likely appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a non-protic solvent like CDCl₃, it is expected in the range of δ 5.0-6.0 ppm.

¹³C NMR Spectrum: The Influence of Electronegative Substituents

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton, with each carbon atom giving a distinct signal.

-

C-2 (Amino-Substituted Carbon): This carbon is directly attached to the electron-donating amino group, which would typically shield it. However, its position α to the ring nitrogen and adjacent to the iodinated carbon will lead to a complex interplay of effects, resulting in a predicted downfield shift in the range of δ 158-160 ppm.

-

C-3 (Iodo-Substituted Carbon): The most upfield signal in the aromatic region is predicted for C-3. The "heavy atom effect" of iodine is known to cause significant shielding of the directly attached carbon atom.

-

C-4 and C-6: These carbons are expected to be significantly deshielded due to the electron-withdrawing nature of the adjacent trifluoromethyl group and the ring nitrogen. They are also expected to exhibit quartet multiplicity due to three-bond coupling (³JCF) with the fluorine atoms of the CF₃ group, with a typical coupling constant of 4-5 Hz.

-

C-5 and the CF₃ Carbon: The carbon atom of the trifluoromethyl group itself will appear as a quartet with a large one-bond coupling constant (¹JCF) of approximately 270-275 Hz. The C-5 carbon, directly attached to the CF₃ group, will also show a quartet splitting with a smaller two-bond coupling constant.

¹⁹F NMR Spectrum: A Clear Diagnostic Signal

The ¹⁹F NMR spectrum is expected to be very simple, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.[3] This signal is anticipated to be a singlet, as there are no neighboring protons or other fluorine atoms to couple with. The chemical shift is predicted to be in the range of -60 to -65 ppm, which is characteristic for a CF₃ group attached to an aromatic ring.[4]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, where data from multiple experiments corroborates the final structural assignment.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial solvent due to its low viscosity and ability to dissolve a wide range of organic compounds. For studying the NH₂ protons and potential hydrogen bonding effects, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[5]

-

Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is recommended. For ¹³C NMR, a more concentrated sample of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[6]

-

Internal Standard: Tetramethylsilane (TMS) should be used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

NMR Experiments

A suite of 1D and 2D NMR experiments should be performed for complete structural elucidation.[7][8]

-

¹H NMR: A standard proton experiment to determine chemical shifts, multiplicities, and coupling constants.

-

¹³C NMR: A proton-decoupled carbon experiment to identify the chemical shifts of all carbon atoms.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment helps differentiate between CH, CH₂, and CH₃ groups. For this molecule, it will confirm the presence of two CH signals and the absence of CH₂ or CH₃ groups in the aromatic region.

-

¹⁹F NMR: A standard fluorine experiment to determine the chemical shift of the trifluoromethyl group.

-

COSY (Correlation Spectroscopy): A 2D homonuclear correlation experiment that will show a cross-peak between the coupled H-4 and H-6 protons, confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear correlation experiment that correlates each proton with its directly attached carbon atom. This will definitively assign the protonated carbons C-4 and C-6.

-

HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear correlation experiment that shows correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary carbons. For instance, H-4 should show correlations to C-2, C-5, and C-6, while H-6 should show correlations to C-2, C-4, and C-5.

Visualization of Experimental Workflow and Molecular Structure

Experimental Workflow

The following diagram illustrates the logical flow of experiments for the complete NMR characterization of this compound.

Caption: Experimental workflow for NMR analysis.

Molecular Structure and Key NMR Correlations

The diagram below illustrates the structure of this compound and highlights the key predicted NMR correlations.

Caption: Key ¹H-¹H and ¹H-¹⁹F NMR couplings.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By leveraging established substituent effects and data from analogous compounds, we have constructed a detailed spectral interpretation that will be invaluable to researchers working with this important molecule. The provided experimental protocol outlines a robust strategy for acquiring high-quality NMR data, ensuring accurate and reliable structural characterization. This guide serves as a testament to the power of predictive NMR analysis in modern chemical research, enabling scientists to confidently identify and utilize novel compounds even in the absence of pre-existing spectral libraries.

References

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. (2023). Journal of the American Chemical Society. Retrieved from [Link]

-

Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Substituent Effects on the [N–I–N]+ Halogen Bond. (2016). ACS Publications. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]

-

Coupling of Protons with Fluorine. (2007). ResearchGate. Retrieved from [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved from [Link]

-

Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (2023). Magnetic Resonance in Chemistry. Retrieved from [Link]

-

Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines. (2004). Asian Journal of Chemistry. Retrieved from [Link]

-

2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

NMR spectroscopy of small molecules in solution. (2024). Nuclear Magnetic Resonance, 50. Retrieved from [Link]

-

NMR Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. (n.d.). Retrieved from [Link]

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). International Journal of Simulation: Systems, Science and Technology. Retrieved from [Link]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Microbe Notes. Retrieved from [Link]

-

Aerobic C−N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). ACS Publications. Retrieved from [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. Retrieved from [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. (n.d.). ResearchGate. Retrieved from [Link]

-

AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. (n.d.). DTIC. Retrieved from [Link]

-

FLOURINE COUPLING CONSTANTS. (n.d.). Retrieved from [Link]

-

NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved from [Link]

-

Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. (n.d.). Sci-Hub. Retrieved from [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health. Retrieved from [Link]

-

2D NMR Experiments - HETCOR. (2019). Nanalysis. Retrieved from [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved from [Link]

-

Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]

-

2-Hydroxy-5-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved from [Link]

-

Series of 19 F NMR spectra recorded during the process of warming a... (n.d.). ResearchGate. Retrieved from [Link]

-

13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved from [Link]

-

2-Amino-3-iodopyridine. (n.d.). Acros Pharmatech. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Molecules. Retrieved from [Link]

-

Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and. (n.d.). Modgraph. Retrieved from [Link]

-

19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spectrabase.com [spectrabase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine

Executive Summary

This technical guide provides a comprehensive framework for the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-iodo-5-(trifluoromethyl)pyridin-2-amine, a key heterocyclic building block in modern drug discovery and agrochemical development. As a Senior Application Scientist, this document moves beyond a simple procedural outline, focusing instead on the underlying principles and causal relationships that govern the spectral features of this molecule. We will dissect the influence of the pyridine nitrogen and its potent electron-withdrawing substituents on proton chemical shifts and coupling patterns. The guide presents a self-validating experimental workflow, from sample preparation to data acquisition and processing, designed to yield unambiguous, high-quality data. By integrating theoretical analysis, a detailed experimental protocol, and data interpretation strategies, this document serves as an essential resource for researchers, chemists, and quality control professionals aiming to master the structural elucidation of this important compound.

Introduction

The Strategic Importance of Substituted Pyridines

Pyridine derivatives are a cornerstone of medicinal chemistry and agrochemical science, prized for their ability to engage in a wide range of biological interactions.[1][2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity. The specific compound, this compound, incorporates three key functional groups: an amine for further synthetic elaboration, an iodine atom which can serve as a handle for cross-coupling reactions, and a trifluoromethyl group, known to enhance metabolic stability and binding affinity.[2]

The Analytical Challenge: Why ¹H NMR is Critical

For a molecule with such synthetic potential, unambiguous structural verification is paramount. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose. It provides a detailed fingerprint of the molecule's proton environment, confirming the identity, purity, and structural integrity of the compound. Unlike mass spectrometry, which provides molecular weight, or elemental analysis, which gives the empirical formula, ¹H NMR reveals the precise connectivity and electronic environment of the hydrogen atoms within the molecule.

Molecular Structure and Proton Environment Analysis

The structure of this compound contains three distinct types of protons that will be visible in the ¹H NMR spectrum:

-

Two aromatic protons on the pyridine ring (labeled H4 and H6).

-

Two amine protons (-NH₂).

Understanding the electronic influence of the surrounding atoms is the first step in predicting and interpreting the resulting spectrum.

Figure 1. Chemical structure with proton numbering.

Theoretical ¹H NMR Spectral Analysis

A predictive analysis of the spectrum is essential for accurate interpretation. The chemical shift (δ) and spin-spin coupling (J) are dictated by the unique electronic architecture of the molecule.

Chemical Shift Predictions: The Influence of Substituents

The chemical shifts of the aromatic protons are governed by a combination of effects from the heterocyclic nitrogen and the electron-donating and electron-withdrawing substituents.

-

Pyridine Ring Anisotropy: The nitrogen atom in the pyridine ring is strongly electron-withdrawing, causing significant deshielding of adjacent protons. Protons in the alpha position (C2, C6) are the most deshielded and appear furthest downfield.[1][3][4] Therefore, H6 is expected to have a significantly downfield chemical shift, likely in the δ 8.0-8.5 ppm range.

-

Trifluoromethyl (-CF₃) Group: The -CF₃ group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms.[5] This inductive effect further deshields nearby protons. Its position at C5 will have a notable downfield effect on both H4 and H6.

-

Iodine (-I) Atom: Iodine's effect is more complex, involving both inductive withdrawal and anisotropic effects, but it generally contributes to the overall deshielded environment of the ring protons.[6]

-

Amino (-NH₂) Group: The amino group at C2 is electron-donating through resonance. While this would typically shield ortho and para protons, its effect is counteracted by the powerful withdrawing groups on the ring. Its primary influence is on the overall electronic character rather than causing a significant upfield shift for the remaining protons.[7]

-

Amine (-NH₂) Protons: The chemical shift of the -NH₂ protons is highly variable and dependent on solvent, concentration, and temperature.[8][9] These protons are subject to chemical exchange and can appear as a broad singlet anywhere from δ 4.0 to 7.0 ppm. In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal is often sharper and further downfield.

Predicted Chemical Shift Order: Based on these effects, the downfield order is predicted to be H6 > H4 .

Spin-Spin Coupling: Deciphering the Connectivity

Spin-spin coupling, or J-coupling, is the interaction between non-equivalent nuclei transmitted through chemical bonds, causing signals to split.[10][11] This splitting pattern is invaluable for determining molecular connectivity.

-

H4-H6 Coupling: The H4 and H6 protons are separated by four bonds (H-C4-C5-C6-H). This is known as a meta-coupling (⁴J). In pyridine systems, meta-coupling constants are typically small, in the range of 1-3 Hz .[1]

-

Expected Multiplicity: Because H4 is coupled to H6, its signal will be split into a doublet . Similarly, the H6 signal will be split into a doublet by H4. The small J-value will be identical for both signals.

-

Other Couplings: Long-range coupling to the fluorine atoms of the -CF₃ group (⁵JHF) is possible but often results in slight signal broadening rather than resolvable splitting in a standard 1D spectrum. The amine protons typically do not couple with the ring protons due to rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to produce high-resolution, unambiguous data. The justification behind each step ensures the integrity of the final spectrum.

Materials and Instrumentation

-

Analyte: this compound (5-10 mg).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D) or deuterated chloroform (CDCl₃, 99.8 atom % D). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and tends to sharpen N-H signals.

-

Internal Standard: Tetramethylsilane (TMS) is typically included in the deuterated solvent by the manufacturer as the 0 ppm reference.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe. Higher field strengths improve signal dispersion and resolution.

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 5 mg of the analyte into a clean, dry vial. The precise mass is not critical for simple identification but is good practice.

-

Dissolution: Add ~0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Mixing: Gently vortex or swirl the vial until the solid is completely dissolved. A clear, particulate-free solution is required.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm or 1.6 inches).

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup and Calibration

-

Insertion: Insert the sample into the spectrometer's autosampler or manual insertion port.

-

Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent. This step is crucial as it compensates for any magnetic field drift during the experiment.

-

Tuning and Matching: The probe must be tuned to the specific sample. This automated process ensures maximum energy transfer and sensitivity for the ¹H nucleus.

-

Shimming: The magnetic field homogeneity across the sample must be optimized. This process, known as shimming, is the most critical step for achieving sharp lineshapes and high resolution. Modern spectrometers perform this automatically with high precision.

Data Acquisition Parameters

| Parameter | Recommended Value | Justification |

| Pulse Angle | 30-45 degrees | A smaller flip angle allows for a shorter relaxation delay, increasing the number of scans possible in a given time without saturating the signals. |

| Spectral Width | 16 ppm | Ensures all signals, from TMS at 0 ppm to potentially far downfield protons, are captured. |

| Acquisition Time | ~2-4 seconds | A longer acquisition time provides better digital resolution, which is important for accurately measuring small coupling constants. |

| Relaxation Delay (d1) | 2 seconds | Allows for sufficient relaxation of the protons back to equilibrium between scans, ensuring accurate signal integration. |

| Number of Scans | 16-64 | Signal-to-noise ratio improves with the square root of the number of scans. 16 scans are often sufficient for a ~5 mg sample. |

Data Processing and Analysis

-

Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The TMS signal is set to exactly 0.00 ppm. If TMS is not present, the residual solvent peak can be used as a secondary reference (e.g., DMSO at δ 2.50 ppm).

-

Integration: The area under each signal is integrated to determine the relative ratio of protons.

-

Peak Picking: The precise chemical shift of each peak is identified.

Caption: Diagram 1: A streamlined workflow for NMR analysis.

Data Interpretation and Characterization

Analysis of a Representative Spectrum

A high-quality ¹H NMR spectrum of this compound in DMSO-d₆ would exhibit the following key features, summarized in the table below.

Tabulated Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.25 | d (doublet) | ~2.0 Hz | 1H | H6 |

| ~7.95 | d (doublet) | ~2.0 Hz | 1H | H4 |

| ~6.50 | br s (broad singlet) | - | 2H | -NH₂ |

Note: These are representative values. Actual chemical shifts can vary slightly based on concentration and the specific instrument.

The integration ratio of 1:1:2 for the H6, H4, and -NH₂ signals, respectively, confirms the presence of the correct number of protons in each unique environment. The observation of two doublets in the aromatic region, each with an identical small coupling constant, provides definitive evidence of the meta-relationship between H4 and H6.

Caption: Diagram 2: Meta-coupling between H4 and H6 protons.

Common Pitfalls and Advanced Considerations

-

Solvent Effects: The -NH₂ signal can be very broad or even exchange with residual water in the solvent (especially CDCl₃), sometimes making it difficult to see. Running the sample in DMSO-d₆ and, if necessary, adding a drop of D₂O to confirm the exchangeable nature of the peak, is a standard validation procedure.

-

Identifying Impurities: The high resolution of NMR makes it excellent for purity assessment. Small, unidentifiable peaks could be residual solvents (e.g., ethyl acetate, hexane) or synthesis-related impurities.

-

2D NMR for Unambiguous Assignment: While 1D ¹H NMR is sufficient for this molecule, in more complex substituted pyridines, 2D NMR techniques are invaluable. A COSY (Correlation Spectroscopy) experiment would show a cross-peak between H4 and H6, definitively confirming their coupling relationship. An HSQC (Heteronuclear Single Quantum Coherence) experiment would correlate each proton to its directly attached carbon atom, aiding in the full structural assignment.

Conclusion

The ¹H NMR spectrum of this compound provides a rich source of structural information that is both predictive and verifiable. The characteristic downfield shifts of the two aromatic protons, H6 and H4, combined with their distinct meta-coupling pattern, serve as a definitive spectroscopic signature. The broad signal of the amine protons completes the structural picture. By following the robust experimental and analytical workflow detailed in this guide, researchers can confidently and accurately characterize this synthetically valuable molecule, ensuring the integrity of their materials and the reliability of their subsequent research.

References

-

Title: 1H NMR Spectra of Substituted Aminopyridines Source: Spectroscopy Letters: Vol 26, No 2 URL: [Link]

-

Title: 1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c)... Source: ResearchGate URL: [Link]

-

Title: Study on 1H NMR Spectra of Heterocyclic Compounds Containing Iodine Source: CNKI URL: [Link]

-

Title: The Effect of Fluorine in 1H NMR Source: Reddit URL: [Link]

-

Title: A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics Source: Royal Society of Chemistry URL: [Link]

-

Title: NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides Source: ACADEMIA URL: [Link]

-

Title: Characteristic ¹H NMR Absorptions of Aromatic Compounds Source: Chemistry LibreTexts URL: [Link]

-

Title: J-Coupling (Scalar) Source: Chemistry LibreTexts URL: [Link]

-

Title: Spin-spin coupling – Knowledge and References Source: Taylor & Francis Online URL: [Link]

-

Title: 5.6: Spin-Spin Coupling Source: Chemistry LibreTexts URL: [Link]

-

Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: National Institutes of Health (NIH) URL: [Link]

-